

Dinoseb: Application Notes for its Use as a Reference Standard in Toxicology

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Compound of Interest

Compound Name: **Dinoseb**

Cat. No.: **B1670700**

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Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound formerly used as a herbicide and insecticide.^{[1][2]} Due to its high toxicity, its use has been banned in many countries, including the United States and the European Union.^{[2][3]} However, its well-characterized toxicological profile makes it a valuable reference standard in toxicological research and analytical testing. These application notes provide detailed protocols and data for the use of **Dinoseb** as a reference standard in toxicological assays and analytical method development.

The primary mechanism of **Dinoseb**'s toxicity is the uncoupling of oxidative phosphorylation in mitochondria.^{[1][4][5]} This disruption of cellular energy production leads to a cascade of adverse effects, including reproductive and developmental toxicity.^{[1][3][4]}

Toxicological Data

Dinoseb exhibits high acute toxicity across various species and routes of exposure. The following tables summarize key quantitative toxicological data for **Dinoseb**, making it a useful reference for comparative toxicology studies.

Table 1: Acute Toxicity of Dinoseb in Mammals

Species	Route	LD50 (mg/kg)	Reference
Rat	Oral	25 - 58	[1]
Guinea Pig	Oral	25	[1]
Rabbit	Dermal	80 - 200	[1]
Guinea Pig	Dermal	200 - 300	[1]
Mouse	Intraperitoneal	14.1 - 22.5	[3]

Table 2: Acute Toxicity of Dinoseb to Non-Mammalian Species

Species	Endpoint	Value	Reference
Birds (general)	Acute Oral LD50	7 - 9 mg/kg	[1]
Quail	5- to 8-day Dietary LC50	409 ppm	[1]
Pheasant	5- to 8-day Dietary LC50	515 ppm	[1]
Lake Trout	96-hour LC50	44 µg/L	[1]
Catfish	96-hour LC50	118 µg/L	[1]
Coho Salmon	96-hour LC50	100 µg/L	[1]
Cutthroat Trout	96-hour LC50	67 µg/L	[1]
Fathead Minnow	96-hour LC50	0.088 mg/L	[4]

Experimental Protocols

Protocol 1: Determination of Dinoseb in Environmental and Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of **Dinoseb** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common method for its

detection.[6][7]

1. Sample Preparation:

- Agricultural Products (e.g., fruits, vegetables):
 - Homogenize the sample.
 - Extract with acetone. For matrices like rice or soybeans, the addition of phosphoric acid may be necessary.[6]
 - Partition the crude extract with hexane and a saturated sodium chloride solution.[6]
- Livestock Products and Seafood:
 - Homogenize the sample.
 - Extract with a mixture of acetone, hexane, and water with sodium chloride.[6]
 - Collect the organic layer.[6]
- Water Samples:
 - Filter the sample through a 0.22-µm PTFE syringe filter directly into an autosampler vial.[7]

2. Clean-up:

- Perform a clean-up step using a Primary Secondary Amine (PSA) mini column to remove interfering matrix components.[6]

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[7]
 - Mobile Phase: A gradient of methanol and water (e.g., 19:1) containing a small amount of acetic acid (e.g., 0.005% v/v).[6][7]

- Flow Rate: 0.3 mL/min.[7]
- Injection Volume: 20 µL.[7]
- Column Temperature: 40 °C.[7]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Negative Ion Electrospray Ionization (ESI-).[6][7]
 - Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. The specific precursor and product ion transitions for **Dinoseb** should be optimized on the instrument used.

4. Quantification:

- Prepare a calibration curve using a certified **Dinoseb** reference standard. A typical linear range is from 0.0005 to 0.04 µg/mL.[6]
- The limit of quantitation can be as low as 0.001 µg/g in various matrices.[6]

Protocol 2: Acute Dermal Toxicity Study in Rabbits (Modified OECD 402 Guideline)

This protocol outlines a procedure for assessing the acute dermal toxicity of a test substance using **Dinoseb** as a positive control.

1. Animals:

- Use healthy, young adult rabbits (e.g., New Zealand White).
- Acclimatize the animals for at least 5 days before the study.

2. Dose Preparation:

- Prepare the test substance and **Dinoseb** (positive control) in a suitable vehicle.

- The reported dermal LD50 for **Dinoseb** in rabbits is 80-200 mg/kg, which can be used to select an appropriate dose for the positive control group.[1]

3. Procedure:

- Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
- Apply the test substance or **Dinoseb** evenly over a prepared area of at least 10% of the total body surface area.
- Cover the application site with a porous gauze dressing and non-irritating tape.
- After a 24-hour exposure period, remove the dressing and wash the treated skin with a suitable solvent.
- Observe the animals for mortality, clinical signs of toxicity (e.g., skin irritation, changes in behavior), and body weight changes for at least 14 days.
- Perform a gross necropsy on all animals at the end of the observation period.

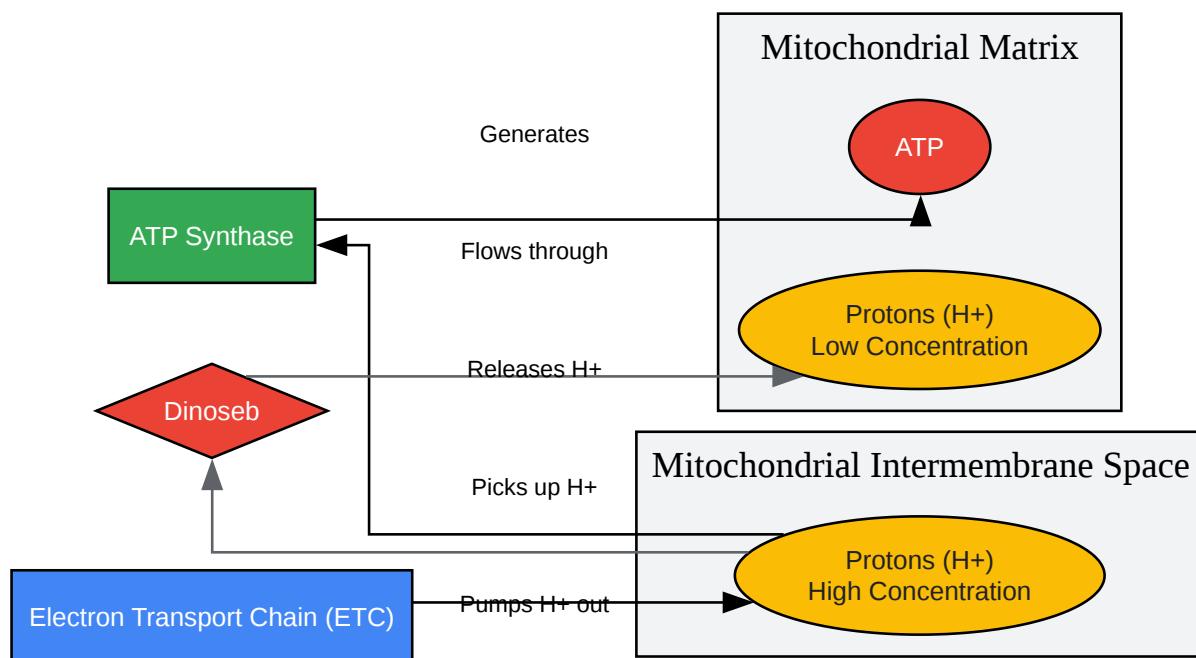
4. Data Analysis:

- Calculate the LD50 value for the test substance and compare it to the results obtained for **Dinoseb**.

Signaling Pathways and Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb disrupts the production of ATP, the primary energy currency of the cell, by acting as a protonophore. It carries protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthase.

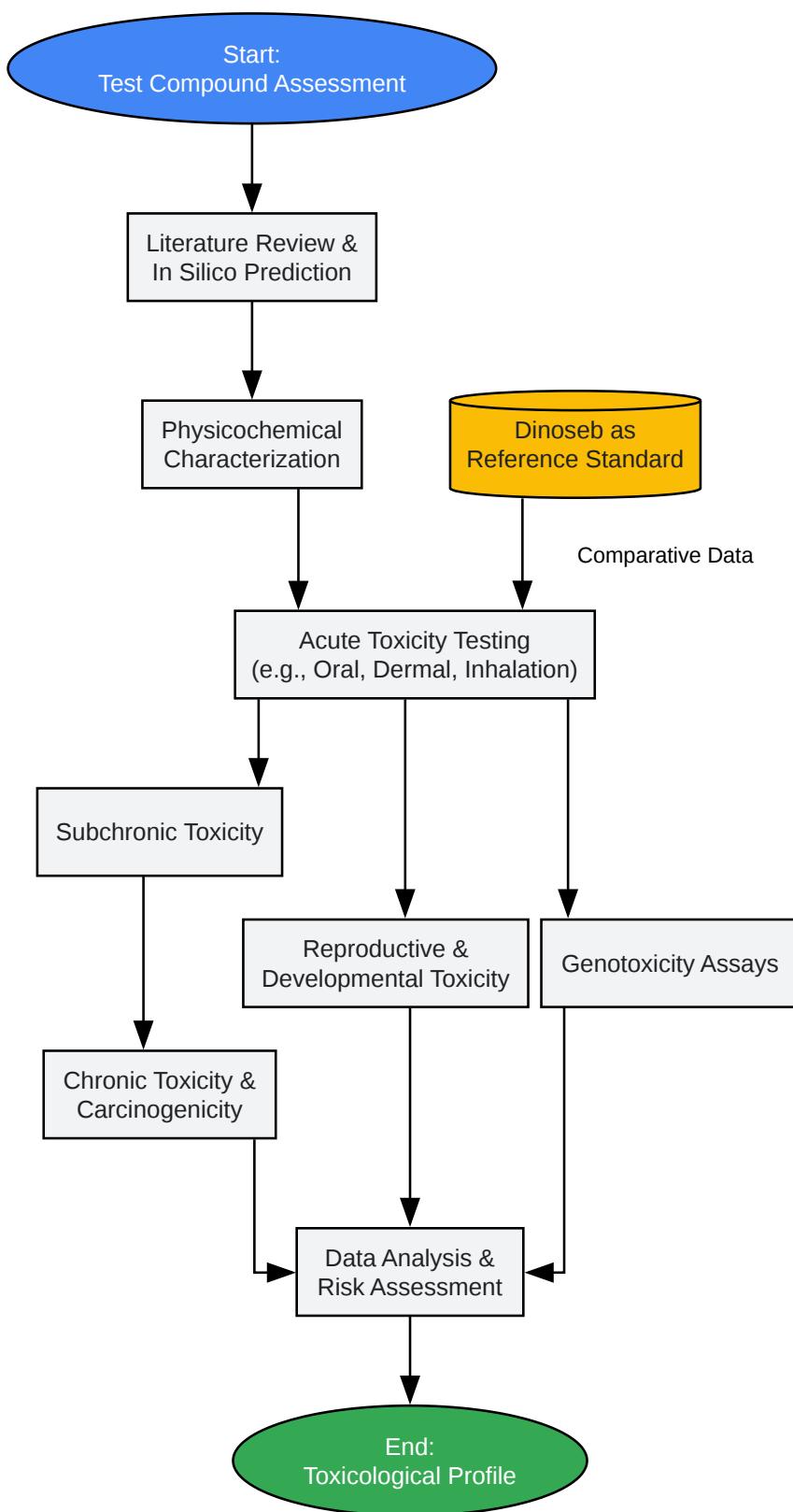


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Caption: **Dinoseb** uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Experimental Workflow: Toxicological Assessment of a Test Compound

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity, using **Dinoseb** as a reference standard for comparison.

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Caption: A generalized workflow for toxicological assessment using a reference standard.

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